4-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
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Description
The compound is an organic molecule that contains several functional groups, including a furan ring, an azetidine ring, a pyridine ring, and a trifluoromethyl group . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the furan ring might be introduced using a Paal-Knorr synthesis , while the azetidine ring could be formed via a cyclization reaction . The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan, azetidine, and pyridine rings would give the molecule a certain degree of rigidity, while the trifluoromethyl group could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is aromatic and can undergo electrophilic aromatic substitution reactions . The azetidine ring, being a strained four-membered ring, could be reactive towards ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces .Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-9-5-13(10(2)23-9)15(22)21-7-12(8-21)24-11-3-4-20-14(6-11)16(17,18)19/h3-6,12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURIKQGCJKOSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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